molecular formula C21H27FN4O2 B2500159 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 2380009-91-4

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2500159
CAS No.: 2380009-91-4
M. Wt: 386.471
InChI Key: FMJGSGCRBLAAFN-UHFFFAOYSA-N
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Description

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the tert-butylpyridazinyl moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and fluorophenyl-containing molecules, such as:

Uniqueness

What sets 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-21(2,3)18-8-9-19(25-24-18)28-14-15-10-12-26(13-11-15)20(27)23-17-7-5-4-6-16(17)22/h4-9,15H,10-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJGSGCRBLAAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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